molecular formula C44H67N5O4 B609083 Ibrexafungerp CAS No. 1207753-03-4

Ibrexafungerp

Número de catálogo B609083
Número CAS: 1207753-03-4
Peso molecular: 730.05
Clave InChI: BODYFEUFKHPRCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK 3118, also known as ibrexafungerp, is a glucan synthase inhibitor potentially for the treatment of candida infection and aspergillosis.

Aplicaciones Científicas De Investigación

Novel Glucan Synthase Inhibitor

Ibrexafungerp is a novel glucan synthase inhibitor with significant potential in treating various fungal infections. This compound, undergoing clinical trials, demonstrates potent in vitro activity against key fungal pathogens like Candida spp. and Aspergillus spp. It shows promise in retaining activity against strains resistant to other antifungal treatments like echinocandins due to its unique mechanism of action. Its high bioavailability allows for both oral and intravenous administration, making it versatile for different clinical settings (Davis et al., 2020).

Broad-Spectrum Antifungal Activity

Ibrexafungerp, also known as SCY-078 or MK-3118, exhibits broad-spectrum antifungal activity. It effectively targets the biosynthesis of β-(1,3)-D-glucan in fungal cell walls, a mechanism akin to echinocandins. Its distinct characteristics include good oral bioavailability, favorable safety profile, minimal drug–drug interactions, and effective tissue penetration. Ibrexafungerp is active against multi-drug resistant isolates, including C. auris and C. glabrata, and has shown efficacy in treating candidiasis and aspergillosis in clinical trials (Jallow & Govender, 2021).

Efficacy in Acidic Environments

Ibrexafungerp is being evaluated for its efficacy in treating vulvovaginal candidiasis (VVC). Its in vitro activity and bioavailability are significant, especially in acidic environments like the vagina, which is crucial for treating VVC. Studies indicate that Ibrexafungerp accumulates effectively in vaginal tissues and maintains potent activity against Candida strains, suggesting its potential as a therapeutic agent for vaginal Candida infections (Larkin et al., 2019).

Penetration at Infection Sites

A study focused on Ibrexafungerp's penetration at the infection site in an intra-abdominal candidiasis mouse model. This research is significant as intra-abdominal candidiasis is associated with high mortality, often due to poor drug exposure in infected lesions. Ibrexafungerp showed efficient accumulation within lesions, indicating its potential as a therapeutic option for such infections (Lee et al., 2019).

First Approval for VVC

Ibrexafungerp, branded as BREXAFEMME®, received approval for the treatment of vulvovaginal candidiasis (VVC). This marks the first new antifungal drug class approved in over 20 years. Its mechanism involves inhibiting β-1,3-d glucan synthetase, compromising fungal cell wall integrity. Its development is ongoing for recurrent VVC and invasive fungal infections, demonstrating its expanding therapeutic applications (Arnold Lee, 2021).

Propiedades

Número CAS

1207753-03-4

Nombre del producto

Ibrexafungerp

Fórmula molecular

C44H67N5O4

Peso molecular

730.05

Nombre IUPAC

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

Clave InChI

BODYFEUFKHPRCK-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK-3118;  SCY-078;  MK3118;  SCY078;  MK 3118;  SCY 078;  ibrexafungerp; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibrexafungerp
Reactant of Route 2
Ibrexafungerp
Reactant of Route 3
Ibrexafungerp
Reactant of Route 4
Ibrexafungerp
Reactant of Route 5
Ibrexafungerp
Reactant of Route 6
Ibrexafungerp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.